![molecular formula C12H15NO B13814098 N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
N-[(E)-4-phenylbut-2-enyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-4-phenylbut-2-enyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-4-phenylbut-2-enyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenylbut-2-en-1-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide.
Another method involves the use of 4-phenylbut-2-en-1-ol, which is first converted to the corresponding amine through reductive amination. The amine is then acylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-4-phenylbut-2-enyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include phenylbutenone or phenylbutenol.
Reduction: The major product is the corresponding amine.
Substitution: Substituted phenyl derivatives are formed.
Applications De Recherche Scientifique
N-[(E)-4-phenylbut-2-enyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[(E)-4-phenylbut-2-enyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-[(E)-4-phenylbut-2-enyl]acetamide can be compared with other similar compounds such as:
N-phenylacetamide: Lacks the butenyl chain, making it less versatile in certain reactions.
N-benzylacetamide: Contains a benzyl group instead of a phenylbutenyl group, leading to different reactivity and applications.
N-[(E)-4-phenylbut-2-enyl]formamide: Similar structure but with a formamide group instead of an acetamide group, affecting its chemical properties.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-[(E)-4-phenylbut-2-enyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3,(H,13,14)/b6-5+ |
Clé InChI |
RUYGZXLDCCVYRM-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)NC/C=C/CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)NCC=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
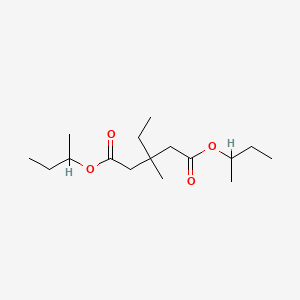
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
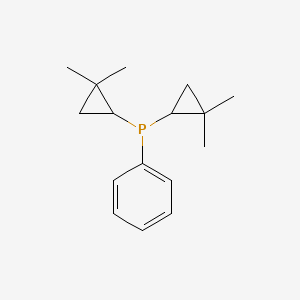
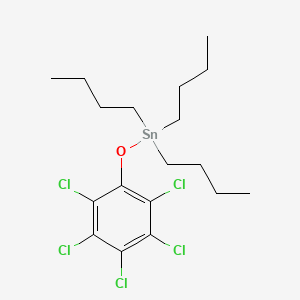
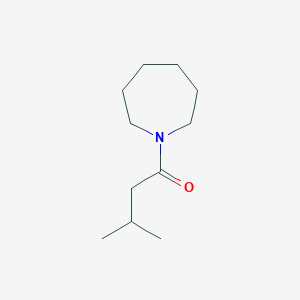
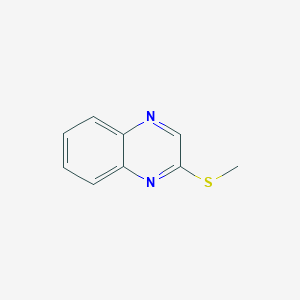
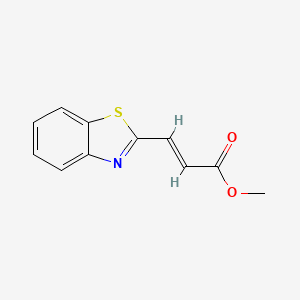

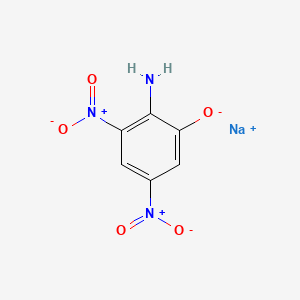
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
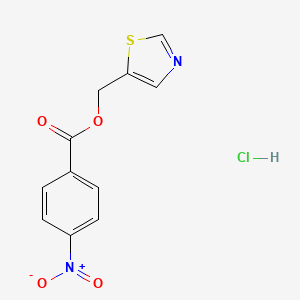
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
